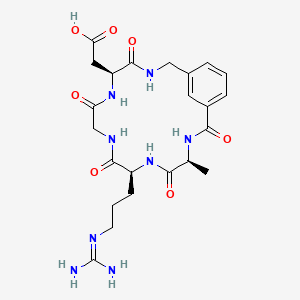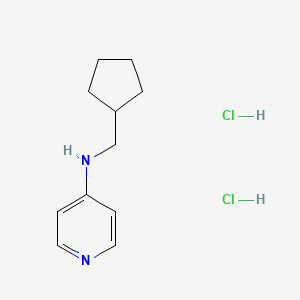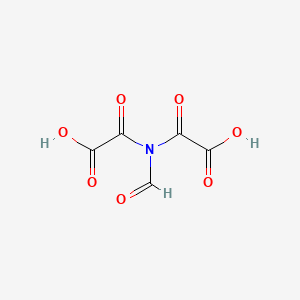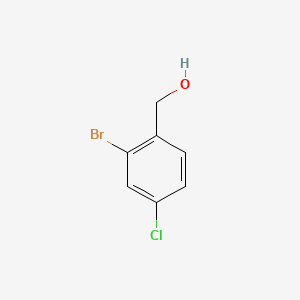
3-O-Benzyl-17beta-Dihydro Equilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Benzyl-17beta-Dihydro Equilin: is a synthetic derivative of equilin, an estrogenic steroid primarily found in the urine of pregnant mares. This compound is characterized by the presence of a benzyl group at the 3-O position and a hydrogenated 17beta position, which modifies its chemical and biological properties. It is used in various biochemical and pharmaceutical research applications due to its unique estrogenic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-17beta-Dihydro Equilin typically involves the benzylation of equilin at the 3-O position followed by hydrogenation at the 17beta position. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate for the benzylation step. The hydrogenation step is usually carried out using a hydrogenation catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Benzyl-17beta-Dihydro Equilin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogenating agents or nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes depending on the oxidizing agent and conditions.
Reduction Products: Further hydrogenated derivatives.
Substitution Products: Compounds with different functional groups replacing the benzyl group.
Aplicaciones Científicas De Investigación
Chemistry: 3-O-Benzyl-17beta-Dihydro Equilin is used as a model compound in studying the reactivity and properties of estrogenic steroids. It helps in understanding the effects of structural modifications on the activity of estrogenic compounds.
Biology: In biological research, this compound is used to study estrogen receptor interactions and the biological effects of estrogenic steroids. It serves as a tool to investigate the mechanisms of estrogenic activity in various biological systems.
Medicine: The compound is explored for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders. Its unique structure provides insights into the development of new estrogenic drugs with improved efficacy and safety profiles.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It is also employed in the production of estrogenic formulations and as a reference standard in quality control processes.
Mecanismo De Acción
3-O-Benzyl-17beta-Dihydro Equilin exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This activation results in various biological effects, including the regulation of reproductive tissues, maintenance of bone density, and modulation of cardiovascular function. The compound’s unique structure allows it to interact with estrogen receptors with high affinity, making it a potent estrogenic agent.
Comparación Con Compuestos Similares
Equilin: The parent compound, which lacks the benzyl group and hydrogenation at the 17beta position.
17beta-Dihydroequilin: Similar to 3-O-Benzyl-17beta-Dihydro Equilin but without the benzyl group.
Estrone: Another estrogenic steroid with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to the presence of the benzyl group at the 3-O position and the hydrogenation at the 17beta position. These modifications enhance its estrogenic activity and alter its pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications.
Propiedades
IUPAC Name |
[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22-23,26H,7,11-14H2,1H3/t20-,22+,23+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDRHYDMTYSBM-GIQJJWITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CC[C@@H]2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
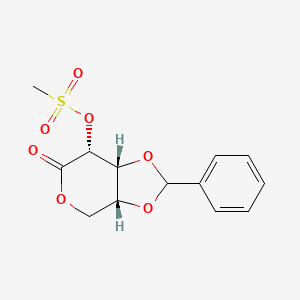
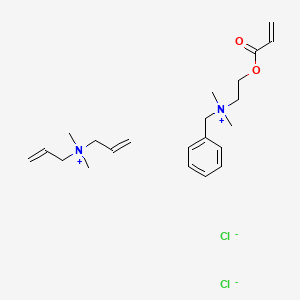
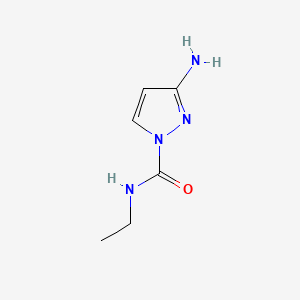

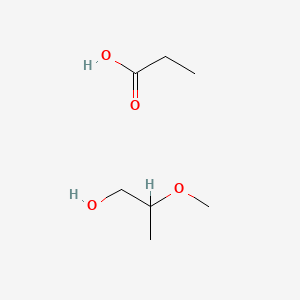



![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
